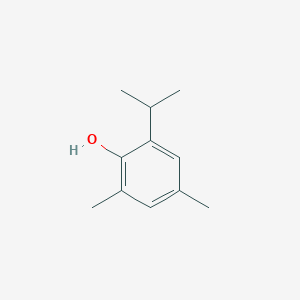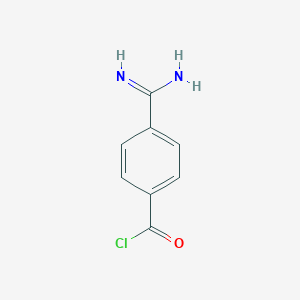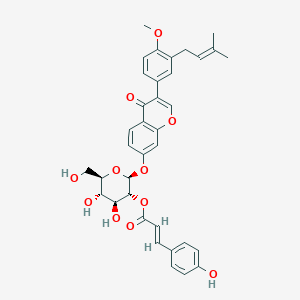
Pmicg
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phospholipid-based microencapsulation (PMICG) is a novel technique used for the encapsulation of bioactive compounds. This technique involves the use of phospholipids, which are natural lipid molecules found in cell membranes, to form a protective shell around the bioactive compounds. PMICG has been extensively studied for its potential applications in drug delivery, food industry, and cosmetic industry.
Mécanisme D'action
Pmicg works by forming a protective shell around the bioactive compound, which prevents degradation and improves stability. The phospholipid shell also allows for targeted delivery of the bioactive compound to specific tissues or cells. Once the microcapsules reach their target, the phospholipid shell is broken down, and the bioactive compound is released.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pmicg depend on the bioactive compound being encapsulated. However, in general, Pmicg has been shown to improve the stability and bioavailability of bioactive compounds. Pmicg has also been shown to improve the efficacy of drugs by allowing for targeted delivery to specific tissues or cells.
Avantages Et Limitations Des Expériences En Laboratoire
Pmicg has several advantages for lab experiments, including improved stability and bioavailability of bioactive compounds, targeted delivery, and controlled release. However, Pmicg also has some limitations, including the potential for batch-to-batch variability and the need for specialized equipment for synthesis.
Orientations Futures
There are several future directions for Pmicg research, including the development of new phospholipid-based materials, the optimization of synthesis methods, and the exploration of new applications in drug delivery, food industry, and cosmetic industry. Additionally, there is a need for further research on the safety and toxicity of Pmicg for human consumption.
Méthodes De Synthèse
The synthesis of Pmicg involves the use of phospholipids and a bioactive compound. The phospholipids are dissolved in a solvent, and the bioactive compound is added to the solution. The mixture is then sonicated, which causes the phospholipids to form a protective shell around the bioactive compound. The resulting microcapsules are then separated from the solvent and dried.
Applications De Recherche Scientifique
Pmicg has been extensively studied for its potential applications in drug delivery, food industry, and cosmetic industry. In drug delivery, Pmicg has been used to encapsulate drugs for targeted delivery to specific tissues or cells. In the food industry, Pmicg has been used to encapsulate flavors, colors, and nutrients for improved stability and controlled release. In the cosmetic industry, Pmicg has been used to encapsulate active ingredients for improved skin penetration and efficacy.
Propriétés
Numéro CAS |
126654-66-8 |
|---|---|
Nom du produit |
Pmicg |
Formule moléculaire |
C36H36O11 |
Poids moléculaire |
644.7 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[3-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-4-oxochromen-7-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O11/c1-20(2)4-8-23-16-22(9-14-28(23)43-3)27-19-44-29-17-25(12-13-26(29)32(27)40)45-36-35(34(42)33(41)30(18-37)46-36)47-31(39)15-7-21-5-10-24(38)11-6-21/h4-7,9-17,19,30,33-38,41-42H,8,18H2,1-3H3/b15-7+/t30-,33-,34+,35-,36-/m1/s1 |
Clé InChI |
ZJTGUFCATXASHE-XLTJWZCXSA-N |
SMILES isomérique |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC)C |
Synonymes |
3'-prenyl-4'-methoxyisoflavone-7-O-beta-(2''-O-4-coumaroyl)glucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



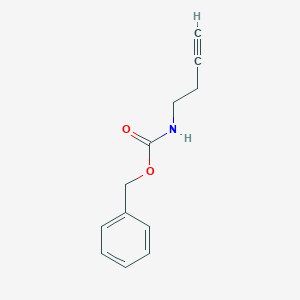
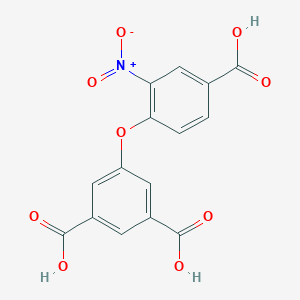
![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
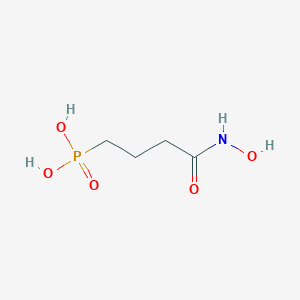
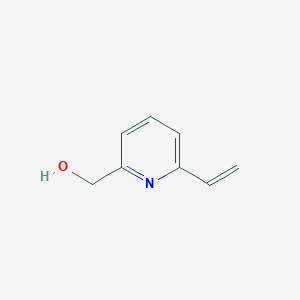
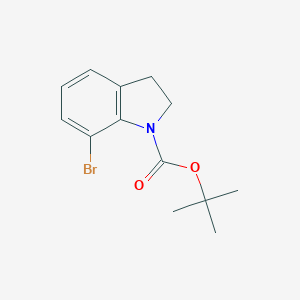
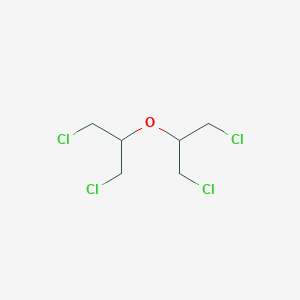
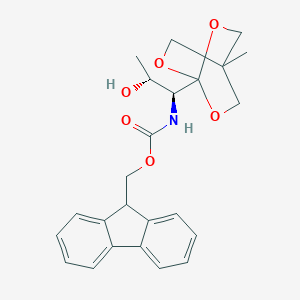
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)



